N1-methyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Overview
Description
N1-methyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: is a synthetic organic compound that belongs to the class of oxalamides It is characterized by the presence of a tosylpiperidine moiety, which is a derivative of piperidine, a six-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves the following steps:
Formation of Tosylpiperidine: The starting material, piperidine, is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine to form 1-tosylpiperidine.
Alkylation: The 1-tosylpiperidine is then alkylated with an appropriate alkylating agent to introduce the ethyl group.
Oxalamide Formation: The final step involves the reaction of the alkylated tosylpiperidine with oxalyl chloride and methylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-methyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxalamide derivatives with oxidized functional groups.
Reduction: Formation of reduced oxalamide derivatives.
Substitution: Formation of substituted oxalamide derivatives with different functional groups replacing the tosyl group.
Scientific Research Applications
N1-methyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-methyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
N1-methyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can be compared with other similar compounds, such as:
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide: Similar in structure but with different substituents, leading to different chemical and biological properties.
N1-(2-Methoxyethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: Another oxalamide derivative with variations in the alkyl groups.
N1-(p-Tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: Similar core structure with different aromatic substituents.
Properties
IUPAC Name |
N-methyl-N'-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-13-6-8-15(9-7-13)25(23,24)20-12-4-3-5-14(20)10-11-19-17(22)16(21)18-2/h6-9,14H,3-5,10-12H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEQEMAGODWFRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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